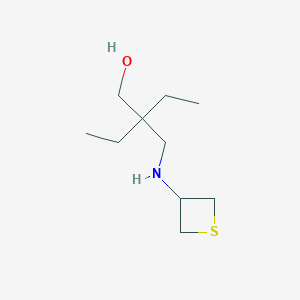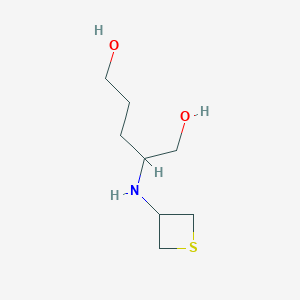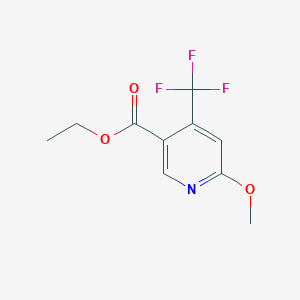
2-Amino-6-(4-fluorophenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(4-fluorophenyl)nicotinic acid is an aromatic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the nicotinic acid structure, which is a derivative of pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane. This reaction yields 2-fluoro-6-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester, which can be further hydrolyzed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(4-fluorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
2-Amino-6-(4-fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(4-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-fluorobenzoic acid: Shares a similar structure but lacks the fluorophenyl group.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but differs in the rest of the structure.
Nicotinic acid: The parent compound without the amino and fluorophenyl substitutions.
Uniqueness
2-Amino-6-(4-fluorophenyl)nicotinic acid is unique due to the presence of both the amino and fluorophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H9FN2O2 |
|---|---|
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
2-amino-6-(4-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17) |
Clé InChI |
NLGMEFGMVGQVES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C(C=C2)C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)



![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)







